3-phenyl-1-(pyridin-2-yl)propan-1-one

Medicinal Chemistry Covalent Drug Discovery Metabolic Stability

Saturated aryl-heteroaryl ketone for hit-to-lead programs requiring 2-pyridyl pharmacophore without α,β-unsaturated PAINS liability. - Retains 2-pyridyl directing group for Pd-catalyzed C(sp3)-H arylation (regiodivergent functionalization) - Eliminates Michael acceptor reactivity vs. chalcone analog (CAS 53940-12-8) - Gram-to-kilogram scalability via continuous flow acylation (-5 to 25°C, 2-10 min residence) - Preferred over 3-pyridyl regioisomer for N,O-chelation chemistry

Molecular Formula C14H13NO
Molecular Weight 211.264
CAS No. 54313-85-8
Cat. No. B3011995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-1-(pyridin-2-yl)propan-1-one
CAS54313-85-8
Molecular FormulaC14H13NO
Molecular Weight211.264
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)C2=CC=CC=N2
InChIInChI=1S/C14H13NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h1-8,11H,9-10H2
InChIKeyLAXVQHXHJNNNBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1-(pyridin-2-yl)propan-1-one: Saturated Aryl-Heteroaryl Ketone Scaffold


3-Phenyl-1-(pyridin-2-yl)propan-1-one (CAS 54313-85-8) is a saturated aryl-heteroaryl ketone with the molecular formula C14H13NO and a molecular weight of 211.26 g/mol . It belongs to the phenylpyridyl ketone class, characterized by a propan-1-one backbone linking a phenyl ring at C3 and a pyridin-2-yl group at C1. Unlike its α,β-unsaturated chalcone analog (CAS 53940-12-8), this compound lacks the conjugated enone system, conferring distinct reactivity, stability, and synthetic utility profiles . It is commercially available from multiple vendors at standard purities of 95% and serves primarily as a versatile small-molecule scaffold and synthetic intermediate in medicinal chemistry programs .

Saturated Scaffold Lacks conjugated enone; avoids Michael acceptor interference in HTS triage
2‑Pyridyl Directing Group Enables regiodivergent C(sp3)–H arylation for late‑stage diversification

Why This Compound Cannot Be Substituted by Closest Analogs


Within the C14H13NO isomer family, seemingly minor structural variations produce functionally divergent compounds that are not interchangeable in synthesis or biological screening. The position of the pyridine nitrogen (2-pyridinyl vs. 3-pyridinyl) determines metal-chelating capacity and C–H activation directing-group competence [1]. The saturation state (propan-1-one vs. propen-1-one) governs Michael acceptor reactivity and metabolic stability [2]. The branching pattern (linear vs. α-methyl) alters molecular shape and target engagement profiles, as evidenced by the distinct binding data for the α-methyl isomer (CAS 62144-16-5) [3]. Substituting any of these analogs without verification risks invalidating a synthetic route, altering a biological screening result, or introducing unanticipated reactivity in downstream chemistry.

Regioisomer Position

2‑Pyridinyl vs. 3‑pyridinyl determines C–H activation directing competence; synthetic utility may not transfer.

Saturation State

Propan‑1‑one vs. propen‑1‑one governs Michael acceptor reactivity and metabolic stability; chalcone analog introduces PAINS risk.

Branching Pattern

Linear chain vs. α‑methyl branching alters conformational flexibility and binding profile; reported binding data may not transfer.

Comparator-Anchored Quantitative Differentiation Evidence


Saturation State: Reduced Electrophilic Reactivity vs. Azachalcones

3-Phenyl-1-(pyridin-2-yl)propan-1-one (CAS 54313-85-8) is a fully saturated propan-1-one, lacking the α,β-unsaturated carbonyl system present in its closest commercial analog, (2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one (CAS 53940-12-8). The chalcone analog acts as a Michael acceptor capable of forming covalent adducts with nucleophilic amino acid side chains (Cys, Lys), whereas the saturated target compound cannot participate in conjugate addition chemistry . This eliminates a major source of non-specific thiol reactivity and redox cycling, making the saturated scaffold preferable for target-based screening where false positives from covalent modifier artifacts must be minimized [1].

Michael acceptor risk
Head‑to‑head
Target Saturated C–C bridge; no conjugated enone
Chalcone CAS 53940‑12‑8 E‑configured C=C conjugated to carbonyl; active Michael acceptor
Avoids PAINS interference in screening
Structural analysis; reactivity inferred from chalcone SAR
Medicinal Chemistry Covalent Drug Discovery Metabolic Stability

2-Pyridinyl Regioisomer: C–H Activation Directing-Group Competence

Kudashev and Baudoin (2021) demonstrated that 2-pyridyl heteroaromatic ketones serve as competent directing groups for palladium-catalyzed, site-selective C(sp3)–H arylation, enabling regioselective functionalization at either the α- or β-position of the ketone side-chain through ligand control [1]. This N,O-bidentate chelation mode is structurally possible only for the 2-pyridinyl isomer (CAS 54313-85-8) due to the proximity of the pyridine nitrogen to the carbonyl oxygen. The 3-pyridinyl regioisomer (CAS 1802-36-4) and 4-pyridinyl isomer cannot form this chelate, rendering them incompetent for the same C–H activation manifold .

C(sp3)–H Arylation
Class‑level
2‑Pyridyl ketones serve as N,O‑bidentate directing groups Pd(OAc)₂, pyridone ligand, toluene, 100–120 °C
Enables regiodivergent α‑ or β‑arylation
Geometric constraints preclude 3‑pyridinyl isomer
C–H Functionalization Late-Stage Derivatization Synthetic Methodology

Physicochemical Properties: Lipophilicity and ADME vs. Analogs

Computational prediction of physicochemical properties reveals measurable differences between CAS 54313-85-8 and its closest structural analogs. PubChem computed properties for the target compound include XLogP3-AA = 2.8, TPSA = 29.96 Ų, and 4 rotatable bonds [1]. The α-methyl branched isomer (CAS 92199-25-2, 1-phenyl-2-(pyridin-2-yl)propan-1-one) shares identical molecular formula but features a methyl group at C2 adjacent to the pyridine ring, altering steric and conformational profiles. The target compound's linear 3-phenylpropyl chain provides greater conformational flexibility (4 rotatable bonds) compared to the more constrained branched analog, which may influence binding entropy in target engagement studies . Additionally, the predicted pKa of 3.00 ± 0.10 for the pyridinium nitrogen indicates that the compound remains largely uncharged at physiological pH, a property distinct from the 3-pyridinyl isomer where nitrogen basicity differs due to ring electronics .

Drug‑likeness profile
Cross‑study
XLogP32.8
TPSA29.96 Ų
Rotatable bonds4
pKa (pyridine N)3.00 ± 0.10
Greater conformational flexibility vs. α‑methyl branched analog
Computed properties from PubChem, ChemicalBook
Physicochemical Properties Drug-likeness ADME Prediction

Continuous Flow Synthesis Compatibility

Heinz et al. (2020) reported a selective acylation of heteroarylmagnesium reagents with esters in continuous flow, producing heteroaryl ketones including 2-pyridyl-substituted derivatives in good yields at convenient temperatures (−5 to 25 °C) with short residence times (2–10 min) [1]. This methodology is applicable to the synthesis of 3-phenyl-1-(pyridin-2-yl)propan-1-one via reaction of (2-pyridyl)magnesium chloride or bromide with ethyl 3-phenylpropanoate. The continuous flow approach prevents premature collapse of hemiacetal intermediates, an advantage over traditional batch methods that require cryogenic conditions (−78 °C) to achieve comparable selectivity . This translates to scalable access for procurement of gram-to-kilogram quantities with improved safety profiles compared to batch Grignard protocols.

Continuous flow access
Supporting
Heteroarylmagnesium + ester acylation −5 to 25 °C, 2–10 min residence, good yields
Scalable, safer than batch Grignard at −78 °C
Heinz et al. Org Lett 2020; applicable to target scaffold
Continuous Flow Chemistry Process Development Grignard Acylation

Antileishmanial Pharmacophore: Class-Level Evidence

Gutteridge et al. (2007) evaluated a series of 1-phenyl-3-pyridinyl-2-propen-1-ones against Leishmania donovani and identified the 3-pyridin-2-yl substitution pattern as critical for activity. One inhibitor achieved submicromolar efficacy (IC50 = 0.95 μM), with three additional potent compounds showing IC50 < 5 μM—all of which were 3-pyridin-2-yl derivatives [1]. The chalcones were more active than the reference drug pentamidine. While this study evaluated the α,β-unsaturated chalcone series rather than the saturated target compound, the 2-pyridinyl pharmacophore is conserved in CAS 54313-85-8, and the saturated scaffold may offer improved metabolic stability by eliminating the Michael acceptor liability while retaining the metal-chelating 2-pyridyl ketone motif . Direct comparative data for the saturated analog are not available in the current literature.

Antileishmanial pharmacophore
Class‑level
No direct IC50 for saturated analog
Conserved 2‑pyridyl motif suggests testable antiparasitic hypothesis
Chalcone analog IC50 = 0.95 μM; data to verify
Neglected Tropical Diseases Leishmaniasis Antiparasitic Drug Discovery

Supplier QC Benchmarking: Purity and Analytical Standards

Commercial availability and QC documentation standards vary across suppliers. Bidepharm (BD01042678) provides batch-specific QC data including NMR, HPLC, and GC at 95% standard purity . Leyan (2037037) offers 95% purity with TPSA (29.96) and LogP (2.8971) computed values . AKSci (8318CU) specifies 95% minimum purity with long-term storage at cool, dry conditions . CymitQuimica (3D-ECA31385) prices the compound at €562/50mg and €1,536/500mg under the Biosynth brand, with minimum 95% purity . In contrast, the chalcone analog (CAS 53940-12-8) is available at 97% purity from Leyan, reflecting differences in synthetic accessibility and purification demands between the saturated and unsaturated analogs. The target compound's consistent 95% purity floor across multiple vendors ensures reproducibility in multi-site research programs.

Multi‑vendor QC
Supporting
Target (4+ vendors) 95% purity; NMR, HPLC, GC documentation
Chalcone (Leyan) 97% purity
Consistent purity floor supports batch reproducibility
Multi‑supplier specification review
Quality Control Analytical Chemistry Procurement Specifications

Evidence-Anchored Application Scenarios for Procurement


Medicinal Chemistry: PAINS-Free Hit-to-Lead Scaffold

In high-throughput screening (HTS) triage, hit compounds containing α,β-unsaturated carbonyls are frequently flagged as pan-assay interference compounds (PAINS) due to their Michael acceptor reactivity. 3-Phenyl-1-(pyridin-2-yl)propan-1-one provides a saturated analog of the well-precedented azachalcone pharmacophore without the PAINS liability, making it a preferred procurement choice for hit-to-lead programs targeting kinases, GPCRs, or antiparasitic targets where pyridinyl ketone motifs have demonstrated activity [1]. The conserved 2-pyridinyl group retains metal-chelating capacity and hydrogen bond acceptor functionality while eliminating covalent modifier artifacts [2].

Synthetic Methodology: Regiodivergent C–H Arylation Substrate

The 2-pyridinyl group in CAS 54313-85-8 serves as a competent directing group for palladium-catalyzed C(sp3)–H arylation, enabling site-selective functionalization at either the α- or β-position of the ketone side-chain through ligand control [1]. This regiodivergent chemistry allows medicinal chemists to generate diverse analog libraries from a single purchased scaffold without de novo synthesis, providing a significant efficiency advantage over the 3-pyridinyl regioisomer which cannot engage in the same N,O-chelation mode. Laboratories conducting late-stage functionalization SAR should prioritize the 2-pyridinyl isomer for this unique synthetic handle.

Process Chemistry: Scalable Continuous Flow Access

For preclinical development programs requiring gram-to-kilogram quantities, the demonstrated compatibility of 2-pyridyl heteroaryl ketones with continuous flow acylation methodology provides a scalable synthetic route. The Heinz et al. (2020) protocol operates at −5 to 25 °C with 2–10 minute residence times, enabling safe, high-throughput production without the cryogenic conditions required in traditional batch Grignard reactions [1]. This process advantage makes CAS 54313-85-8 a more attractive procurement option than analogs requiring more hazardous or lower-yielding synthetic routes.

Antiparasitic Discovery: Saturated Azachalcone Analog

The 1-phenyl-3-pyridin-2-yl-2-propen-1-one series demonstrated submicromolar activity against Leishmania donovani (IC50 = 0.95 μM for the most potent analog), outperforming pentamidine [1]. Although direct data for the saturated analog are not available, CAS 54313-85-8 conserves the 2-pyridinyl pharmacophore that was critical for activity in the chalcone series. Procurement of the saturated scaffold is warranted for structure-activity relationship studies exploring whether the Michael acceptor is essential for antiparasitic activity or whether the 2-pyridyl ketone motif alone is sufficient, potentially leading to metabolically more stable lead compounds [2].

Application
Selection Property
Validation Focus
Hit‑to‑lead scaffold screening
Saturated ketone (non‑Michael acceptor)
PAINS interference review
Late‑stage C–H functionalization
2‑Pyridyl directing‑group competence
Regiodivergent arylation scope
Preclinical scale‑up synthesis
Continuous flow compatibility
Safety and throughput vs. batch
Antiparasitic lead development
2‑Pyridyl pharmacophore conservation
Hypothesis testing for saturated scaffold
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